1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
Overview
Description
FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2.
Scientific Research Applications
Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and tested for 5-HT2 (serotonin) and alpha 1 receptor antagonist activity. Among these, some compounds showed potent 5-HT2 antagonist activity, indicating the relevance of these compounds in neuroscience research, particularly for their potential application in mental health therapies (Watanabe et al., 1992).
Reactivity and Synthesis
- Studies on the reactivity of certain triazine derivatives, including those similar to the compound , have led to the synthesis of various biologically relevant compounds. These findings contribute to the understanding of the chemical properties and potential applications in drug synthesis (Mironovich et al., 2013).
Antiviral Activity
- Research on the synthesis, reactions, and antiviral activity of certain pyridine and triazine derivatives has been conducted. This includes evaluating the potential of these compounds against viruses like HSV1 and HAV-MBB, highlighting their significance in developing new antiviral agents (Attaby et al., 2006).
Novel Synthesis Methods
- Innovative synthesis methods for pyridine-pyrimidines and their derivatives have been developed. Such advances are crucial for the efficient production of these compounds, which can be applied in various pharmaceutical contexts (Rahmani et al., 2018).
Immunomodulatory Effects
- Studies on FR167653, a derivative of the pyridinyl imidazoles, have shown its ability to inhibit proinflammatory cytokine production. This compound has potential applications in the treatment of chronic immune and inflammatory diseases by modulating dendritic cell differentiation and maturation (Nishimura et al., 2000).
properties
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430965 | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate | |
CAS RN |
158876-66-5 | |
Record name | FR 167653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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